MFCD18317585

Description

For this analysis, we will use CAS 918538-05-3 (MDL: MFCD11044885, ) as a representative proxy due to its structural similarity to common halogenated triazine derivatives.

Properties

IUPAC Name |

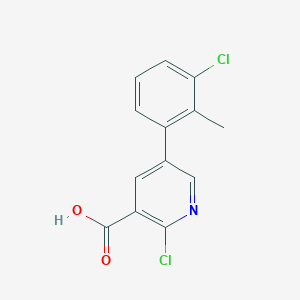

2-chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMMKZQMYSKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687613 | |

| Record name | 2-Chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-78-8 | |

| Record name | 2-Chloro-5-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317585 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of MFCD18317585 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. Advanced techniques such as distillation and crystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18317585 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD18317585 include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Such as palladium on carbon and platinum.

Major Products Formed

The major products formed from the reactions of MFCD18317585 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

MFCD18317585 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317585 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties of CAS 918538-05-3 (Proxy for MFCD18317585) :

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Hazard Profile : H315-H319-H335 (skin/eye irritation, respiratory irritation) .

We compare MFCD18317585 (proxy: CAS 918538-05-3) with two structurally and functionally analogous compounds: CAS 1533-03-5 (trifluoromethyl-substituted aromatic compound, ) and CAS 1761-61-1 (brominated aromatic acid, ).

Table 1: Structural and Functional Comparison

Structural Comparison

Chlorinated vs. Fluorinated Substituents :

- MFCD18317585 (Proxy) : Contains two chlorine atoms on a pyrrolotriazine core, enhancing electrophilicity and reactivity in cross-coupling reactions .

- CAS 1533-03-5 : Features a trifluoromethyl group (-CF₃), imparting metabolic stability and lipophilicity, critical for agrochemical durability .

- CAS 1761-61-1 : Bromine substituent increases molecular polarizability, making it useful in Suzuki-Miyaura couplings .

Heterocyclic vs. Aromatic Systems :

- MFCD18317585’s pyrrolotriazine scaffold offers multiple nitrogen sites for hydrogen bonding, unlike the purely aromatic systems of CAS 1761-61-1 .

Functional Comparison

Bioactivity and Druglikeness :

- MFCD18317585 and CAS 1533-03-5 both show moderate bioavailability (Score: 0.55) but differ in toxicity profiles. The chlorine atoms in MFCD18317585 increase irritation risks compared to the trifluoromethyl group in CAS 1533-03-5 .

- CAS 1761-61-1’s brominated structure limits gastrointestinal absorption (BBB permeability: Low) but is preferred in catalytic applications .

Synthetic Methods :

- MFCD18317585 : Synthesized via KI-mediated coupling of chlorinated intermediates in DMF .

- CAS 1533-03-5 : Produced using A-FGO catalysts in THF, emphasizing green chemistry principles (reusable catalysts, 98% yield) .

- CAS 1761-61-1 : Requires ion-liquid solvents for bromine activation, posing scalability challenges .

Research Findings and Limitations

- Modifying chlorine to fluorine may improve pharmacokinetics .

- CAS 1533-03-5 : High thermal stability (-CF₃ group) suits high-temperature applications but lacks comprehensive toxicity data .

- CAS 1761-61-1 : Bromine’s cost and handling hazards limit industrial adoption despite its synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.